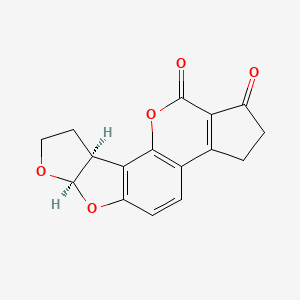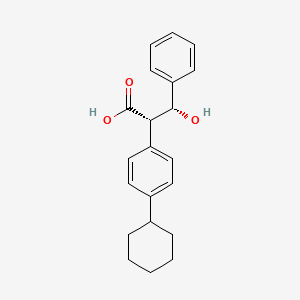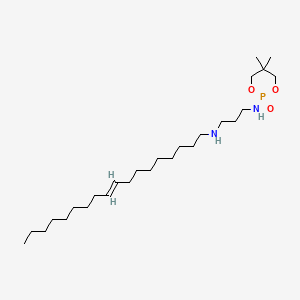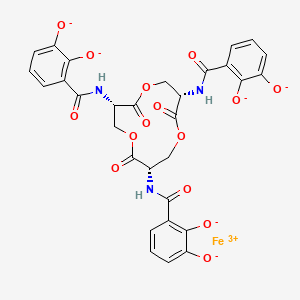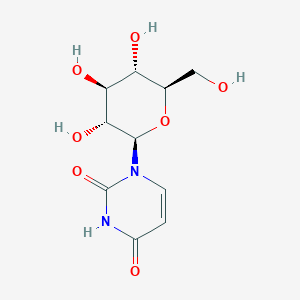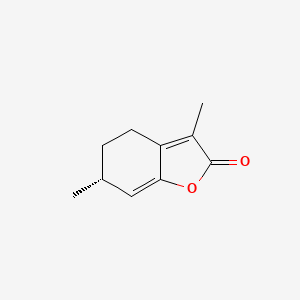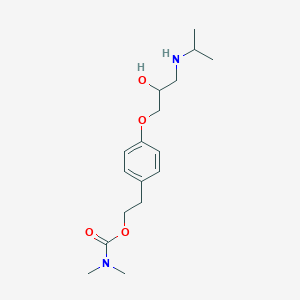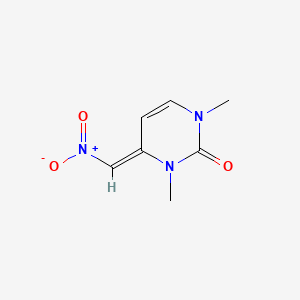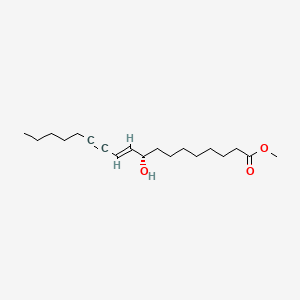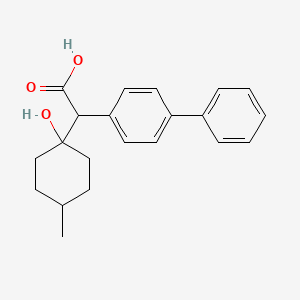
4XC2A2Npz2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4XC2A2Npz2 involves the combination of two potent dopamine transporter binding motifs attached to the tropane ring: the p-iodophenyl group at the 3β-position and a pyrrolidine carboxamide at 2β . The specific reaction conditions and steps for synthesizing this compound are detailed in various scientific publications, focusing on the precise control of temperature, pH, and the use of specific catalysts to achieve high yield and purity .
Industrial Production Methods
While the industrial production methods for this compound are not widely documented, the synthesis likely follows similar principles to those used in laboratory settings, with scaled-up processes to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
4XC2A2Npz2 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, oxidizing agents, and reducing agents. The conditions for these reactions vary, but they generally require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
4XC2A2Npz2 is primarily used in scientific research to study the dopamine reuptake transporter due to its high selectivity for this target . Its applications include:
Mecanismo De Acción
4XC2A2Npz2 exerts its effects by selectively binding to the dopamine transporter, inhibiting the reuptake of dopamine into presynaptic neurons . This leads to an increase in extracellular dopamine levels, enhancing dopaminergic signaling. The molecular targets involved include the dopamine transporter and associated signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4XC2A2Npz2 include other phenyltropane analogues such as RTI-55 and RTI-160 . These compounds share structural similarities and also exhibit high selectivity for the dopamine transporter .
Uniqueness
What sets this compound apart from other similar compounds is its exceptionally high selectivity for the dopamine transporter, with selectivity ratios of 2600x and 4600x over norepinephrine and serotonin transporters, respectively . This makes it a particularly valuable tool for distinguishing between different neurotransmitter systems in research .
Propiedades
Número CAS |
160948-17-4 |
|---|---|
Fórmula molecular |
C19H25IN2O |
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
[(1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C19H25IN2O/c1-21-15-8-9-17(21)18(19(23)22-10-2-3-11-22)16(12-15)13-4-6-14(20)7-5-13/h4-7,15-18H,2-3,8-12H2,1H3/t15-,16+,17+,18-/m0/s1 |
Clave InChI |
HPQILAIJSLHQQC-MLHJIOFPSA-N |
SMILES isomérico |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)N4CCCC4 |
SMILES canónico |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


